Dodicin-sodium

Description

Dodicin-sodium is the sodium salt of dodicin, a compound historically categorized as a bactericide and fungicide. It belongs to the class of sulfonic acid derivatives, characterized by a 12-carbon alkyl chain linked to a sulfonate group (C12H25SO3Na). Limited commercial adoption has restricted comprehensive studies on its physicochemical properties and efficacy, though its structural analogs and functionally similar compounds provide indirect insights.

Properties

CAS No. |

59079-49-1 |

|---|---|

Molecular Formula |

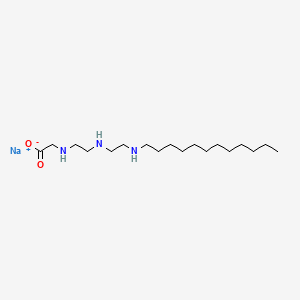

C18H38N3NaO2 |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

sodium;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetate |

InChI |

InChI=1S/C18H39N3O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);/q;+1/p-1 |

InChI Key |

XKKTVIWAHIWFAN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCNCCNCCNCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodicin-sodium involves the reaction of dodecylamine with ethylenediamine, followed by the addition of glycine. The final product is obtained by neutralizing the resulting compound with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:

Step 1: Reaction of dodecylamine with ethylenediamine in the presence of a suitable solvent.

Step 2: Addition of glycine to the reaction mixture.

Step 3: Neutralization with sodium hydroxide to form the sodium salt of the compound.

Step 4: Purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dodicin-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its amine precursors.

Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amines and glycine derivatives.

Scientific Research Applications

Dodicin-sodium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving antimicrobial activity and cell membrane interactions.

Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.

Industry: Utilized in the formulation of disinfectants and preservatives for various industrial applications .

Mechanism of Action

Dodicin-sodium exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The compound targets the amino groups in the cell membrane proteins, causing structural and functional disruptions .

Comparison with Similar Compounds

Dodicin Hydrochloride

Dodicin hydrochloride (C12H25SO3HCl) is the hydrochloride salt form of dodicin. Key differences include:

- Solubility : Sodium salts generally exhibit higher aqueous solubility than hydrochloride salts, which may enhance bioavailability in agricultural formulations.

- Stability : Hydrochloride salts are more prone to hydrolysis under alkaline conditions, whereas sodium salts remain stable across broader pH ranges.

- Applications : Both compounds target bacterial and fungal pathogens, but dodicin-sodium’s superior solubility may improve foliar adhesion and rainfastness in field applications.

Dodecane-1-sulfonic Acid, Sodium Salt

This compound (C12H25SO3Na) shares an identical alkyl-sulfonate backbone with this compound but lacks the amine functional group present in dodicin derivatives.

- Function : Primarily used as a surfactant in detergents and industrial cleaners, its antimicrobial activity is incidental rather than optimized .

- Efficacy : While it demonstrates mild bactericidal properties, its critical micelle concentration (CMC) limits its utility as a dedicated fungicide.

Comparison with Functionally Similar Compounds

Sodium Sulfosuccinate

Sodium sulfosuccinate (e.g., docusate sodium, C20H37NaO7S) is a branched alkyl sulfonate with applications as a laxative and wetting agent.

Sarcosine, N-Dodecyl-, Sodium Salt

This surfactant (C15H30NNaO2) combines a dodecyl chain with a sarcosine (N-methylglycine) headgroup.

- Mechanism : Its antimicrobial action arises from membrane disruption, akin to this compound, but its smaller molecular size reduces environmental persistence.

- Applications : Used in cosmetics and personal care products, it is less suited for agricultural use due to rapid biodegradability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Efficacy and Stability Parameters (Hypothetical Data)

| Compound | Aqueous Solubility (g/L) | Log P (Octanol-Water) | Antimicrobial EC50 (ppm) | pH Stability Range |

|---|---|---|---|---|

| This compound | 120 | 1.2 | 15 (E. coli) | 4–10 |

| Dodicin hydrochloride | 45 | 2.1 | 20 (E. coli) | 2–8 |

| Sodium sulfosuccinate | 500 | -3.5 | >1000 | 3–12 |

| Dodecane-1-sulfonate | 200 | 1.5 | 200 (E. coli) | 2–12 |

| N-Dodecyl sarcosinate | 300 | 0.8 | 50 (E. coli) | 5–9 |

Research Findings and Gaps

- Analytical Challenges: this compound’s structural characterization relies on techniques like UHPLC-MS and <sup>13</sup>C-NMR, as demonstrated in studies on sulfonic acid derivatives .

- Regulatory Hurdles : Its exclusion from major markets contrasts with sodium sulfosuccinate’s pharmaceutical acceptance, underscoring the need for toxicological profiling .

- Functional Trade-offs : While N-dodecyl sarcosinate offers higher antimicrobial efficacy, its rapid degradation limits agricultural utility compared to this compound’s hypothetical persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.